5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine is a chemical compound that belongs to the class of substituted pyridines It is characterized by the presence of a chloro and nitro group on the phenyl ring, a methoxy linkage, and a fluorine atom on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent such as thionyl chloride.
Methoxylation: The methoxy group is introduced by reacting the chlorinated nitrophenyl compound with sodium methoxide in methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and nitro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Carboxylic Acids: Oxidation of the methoxy group yields carboxylic acids.
Scientific Research Applications
5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The presence of the nitro and chloro groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrophenylmethanol
- 2-Fluoro-5-nitrophenylmethanol
- 2-Chloro-5-methoxypyridine
Uniqueness
5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro and a chloro group on the phenyl ring, along with a methoxy linkage and a fluorine atom on the pyridine ring, makes it a versatile compound for various applications.
Properties
CAS No. |
642084-76-2 |
---|---|
Molecular Formula |
C12H8ClFN2O3 |
Molecular Weight |
282.65 g/mol |
IUPAC Name |
5-[(2-chloro-5-nitrophenyl)methoxy]-2-fluoropyridine |
InChI |
InChI=1S/C12H8ClFN2O3/c13-11-3-1-9(16(17)18)5-8(11)7-19-10-2-4-12(14)15-6-10/h1-6H,7H2 |
InChI Key |
CQCIOCQRIWVTMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])COC2=CN=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.